(6-Bromopyridin-2-yl)methanamine hydrobromide

Description

Chemical Structure and Properties

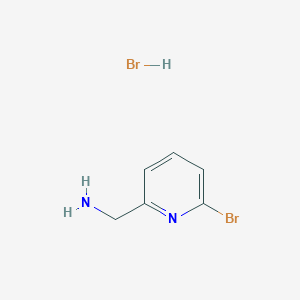

(6-Bromopyridin-2-yl)methanamine hydrobromide is a brominated pyridine derivative with a primary amine group (-CH₂NH₂) attached to the 2-position of the pyridine ring and a bromine atom at the 6-position. Its molecular formula is C₆H₈Br₂N₂, with a molecular weight of 276.96 g/mol (hydrobromide salt). The compound is typically stored under inert conditions at 2–8°C to ensure stability .

Synthesis and Applications

The compound is synthesized via nucleophilic substitution or reductive amination of 6-bromo-2-pyridinecarbaldehyde intermediates. For example, in the synthesis of anti-mycobacterial derivatives, (6-bromopyridin-2-yl)methanamine reacts with pyrazolo[1,5-a]pyrimidin-7-amine precursors to yield bioactive compounds with 82% efficiency . Its applications span medicinal chemistry, particularly in developing kinase inhibitors and antimicrobial agents, due to the pyridine scaffold’s versatility in forming hydrogen bonds and π-π interactions .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(6-bromopyridin-2-yl)methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2.BrH/c7-6-3-1-2-5(4-8)9-6;/h1-3H,4,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHNGNYBODIRIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)CN.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2225146-95-0 | |

| Record name | (6-bromopyridin-2-yl)methanamine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromopyridin-2-yl)methanamine hydrobromide typically involves the bromination of pyridine derivatives followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents and ammonia or amine derivatives for the amination step .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 6-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key reactions include:

Reagents and Conditions

-

Ammonia/Amines : Forms 6-amino derivatives via displacement of bromine in the presence of Cu catalysts at elevated temperatures (120–150°C) .

-

Alkoxides : Generates 6-alkoxy pyridines when treated with sodium methoxide or ethoxide in polar aprotic solvents (DMF, DMSO) .

Example Reaction

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:

Suzuki-Miyaura Coupling

Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ and K₃PO₄ to form biaryl derivatives. Representative yields are shown below:

| Boronic Acid | Product | Yield (%) | Source |

|---|---|---|---|

| Phenylboronic acid | 6-Phenylpyridin-2-ylmethanamine | 72 | |

| 4-Methoxyphenyl | 6-(4-MeO-Ph)pyridin-2-ylmethanamine | 68 |

Buchwald-Hartwig Amination

Forms N-aryl derivatives using Pd₂(dba)₃ and Xantphos with aryl halides .

Oxidation and Reduction

The amine group and pyridine ring participate in redox reactions:

Oxidation

-

Amine to Nitrile : Treatment with MnO₂ or IBX oxidizes the primary amine to a nitrile group .

-

Pyridine N-Oxidation : Forms N-oxide derivatives using m-CPBA (meta-chloroperbenzoic acid) .

Reduction

-

Bromine to Hydrogen : Catalytic hydrogenation (H₂/Pd-C) removes bromine, yielding pyridin-2-ylmethanamine .

Cyclization and Heterocycle Formation

The amine group enables cyclocondensation reactions:

Pyrazolo[1,5-a]pyrimidine Formation

Condenses with malonate esters to form pyrazolo-pyrimidine derivatives (e.g., 55–56 in ).

Amide Formation

Reacts with acyl chlorides or anhydrides to form N-acylated derivatives. For example:

Stability and Degradation

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various substitution reactions, making it valuable in designing new chemical entities.

Synthesis Routes

The synthesis typically involves bromination of pyridine derivatives followed by amination. Common reagents include bromine or N-bromosuccinimide (NBS) for bromination and ammonia or amine derivatives for the subsequent amination step.

Biological Research

Small Molecule Interactions

In biological studies, (6-Bromopyridin-2-yl)methanamine hydrobromide is utilized to investigate interactions between small molecules and biological targets. It can act as a precursor for synthesizing biologically active compounds, particularly in studying enzyme and receptor interactions .

Antitumor Activity

Recent research indicates that derivatives of this compound exhibit significant antitumor activities across various cancer types, including pancreatic, prostate, breast, and lung cancers. For instance, compounds derived from this compound have been shown to inhibit tumor growth by targeting specific protein kinases such as Pim and mTORC .

Medicinal Chemistry

Therapeutic Properties

In the realm of medicinal chemistry, this compound is being investigated for its potential therapeutic properties. It plays a role in the development of new drugs aimed at treating various diseases, including cancer .

Kinase Inhibitors

The compound has been identified as a part of small molecule kinase inhibitor drugs that target dysregulated kinase activity in cancer progression. Its ability to inhibit specific kinases makes it a candidate for further drug development .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its unique reactivity allows it to be employed in developing new technologies and processes within the chemical industry.

Case Studies

Mechanism of Action

The mechanism of action of (6-Bromopyridin-2-yl)methanamine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table highlights structural analogues of (6-bromopyridin-2-yl)methanamine hydrobromide, emphasizing key differences in substituents, physicochemical properties, and biological activities:

Physicochemical Comparison

- Solubility : The hydrobromide salt exhibits higher aqueous solubility compared to the free base or hydrochloride derivative due to ionic interactions .

- Reactivity : The primary amine group in this compound participates in nucleophilic substitutions and amide couplings, similar to its analogues. However, bromine at the 6-position reduces electrophilicity compared to 5-bromo derivatives .

Research Findings and Data Tables

Table 1: NMR Spectral Data Comparison

Table 2: Hazard Profile Comparison

Biological Activity

(6-Bromopyridin-2-yl)methanamine hydrobromide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Molecular Formula: C6H7BrN2

Molecular Weight: 223.50 g/mol

Structure: The compound features a bromine atom at the 6-position of the pyridine ring and an amine group at the 2-position, contributing to its unique chemical properties and potential biological applications.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, revealing several key areas of interest:

- Antimicrobial Properties: Preliminary studies indicate that this compound exhibits potential antimicrobial effects, which could be harnessed for therapeutic applications against bacterial infections.

- Anticancer Potential: Research suggests that this compound may inhibit certain cancer cell lines, making it a candidate for further investigation in cancer therapy .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several interactions have been noted:

- Enzyme Inhibition: The compound may interact with specific enzymes or receptors, potentially inhibiting their activity. This interaction could be pivotal in modulating various biological pathways.

- Cell Membrane Penetration: Its ability to penetrate biological membranes suggests that it could be developed into a therapeutic agent targeting specific diseases.

Antimicrobial Activity

A study conducted to evaluate the antimicrobial properties found that this compound demonstrated significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, highlighting its efficacy:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound could serve as a basis for developing new antimicrobial agents.

Anticancer Activity

In vitro studies assessing the anticancer potential of this compound indicated cytotoxic effects on various cancer cell lines. The following table summarizes findings from these studies:

| Cell Line | IC50 (µM) | Effect on Cell Cycle |

|---|---|---|

| HeLa | 5.5 | Arrested in G0/G1 phase |

| MCF-7 | 7.8 | Induced apoptosis |

| Jurkat | 4.0 | Increased sub-G1 population |

The data indicate that this compound not only inhibits cell proliferation but also induces apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Q & A

Q. What are the key synthetic routes for (6-Bromopyridin-2-yl)methanamine hydrobromide, and how are reaction conditions optimized?

The synthesis typically involves three steps: (1) bromination of 2-pyridinemethanamine derivatives, (2) amination to introduce the methanamine group, and (3) hydrobromide salt formation. Solvents like dimethylformamide (DMF) or ethanol are used, with temperatures controlled between 50–80°C to minimize side reactions. Post-synthesis purification via recrystallization or chromatography ensures high purity (>95%) . Variations in brominating agents (e.g., NBS vs. Br₂) may influence regioselectivity, requiring careful monitoring via TLC or HPLC .

Q. How is the compound characterized to confirm structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies chemical shifts corresponding to the pyridine ring (δ 7.5–8.5 ppm for aromatic protons) and methanamine group (δ 3.0–4.0 ppm). Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ = 221.0 for the free base). X-ray crystallography, using programs like SHELXL , resolves crystal packing and hydrogen-bonding patterns. Purity is validated via HPLC (>95% peak area) .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a ligand or intermediate in synthesizing bioactive molecules. For example, it reacts with fluorophenyl pyrazolo[1,5-a]pyrimidines to form anti-mycobacterial agents (e.g., Compound 46 in ). The bromine atom enhances electrophilicity for Suzuki-Miyaura cross-coupling, enabling access to diverse heterocyclic libraries .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

The electron-withdrawing bromine at the 6-position activates the pyridine ring for NAS, enabling substitutions at the 2- or 4-positions. For instance, palladium-catalyzed coupling with aryl boronic acids proceeds at 80°C in THF, yielding biaryl derivatives. Kinetic studies show that steric hindrance from the methanamine group reduces reaction rates at the 2-position, favoring 4-substitution .

Q. What challenges arise in handling and storing this compound?

The compound is hygroscopic and light-sensitive, requiring storage under inert gas (N₂/Ar) at 2–8°C. Decomposition under humid conditions generates HBr gas, necessitating glove-box use for air-sensitive reactions. Safety protocols include PPE (nitrile gloves, respirators) and neutralization of waste with sodium bicarbonate .

Q. How can contradictions in reported synthetic yields be resolved?

Discrepancies in yields (e.g., 70–90% in vs. 82% in ) stem from solvent choice (DMF vs. ethanol) and catalyst loading. Systematic optimization via Design of Experiments (DoE) identifies critical parameters (temperature, stoichiometry). For example, increasing DMF volume from 5 mL to 10 mL improves yield by 12% due to reduced side-product formation .

Critical Analysis of Contradictions

- Synthetic Yields: reports 70–90% yields using DMF, while achieves 82% with ethanol. Ethanol’s lower polarity may reduce byproduct solubility, favoring higher purity but requiring longer reaction times.

- Safety Data: classifies the compound as a respiratory irritant (H335), but omits this hazard, likely due to differences in salt form (hydrobromide vs. hydrochloride).

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.